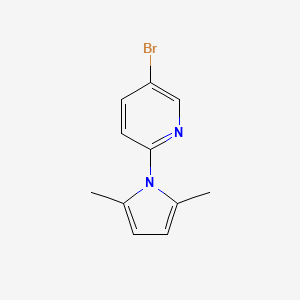

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

Overview

Description

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C11H11BrN2 It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves the reaction of 2,5-dimethyl-1H-pyrrole with a brominated pyridine derivative. One common method includes the following steps:

Starting Materials: 2,5-dimethyl-1H-pyrrole and 5-bromo-2-chloropyridine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

Procedure: The mixture is heated to a temperature of around 100°C for several hours, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has garnered attention for its potential therapeutic applications. The following points summarize its medicinal chemistry relevance:

- Antitumor Activity : Compounds structurally related to this compound have been investigated for their antitumor properties. For instance, derivatives with similar bicyclic structures have shown promise in inhibiting cancer cell proliferation .

- Biological Target Interactions : The compound's unique electronic properties allow it to interact with various biological targets. Studies have indicated that the bromine atom can modulate binding interactions, enhancing the compound's efficacy against specific receptors or enzymes .

Materials Science Applications

The compound's structural characteristics also lend themselves to applications in materials science:

- Functional Materials : Due to its electronic properties, this compound is being explored as a building block for functional materials. Its ability to form stable complexes with metals makes it suitable for developing sensors or catalysts.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is unique due to the combination of the bromine atom and the 2,5-dimethyl-1H-pyrrol-1-yl group attached to the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| CAS Number | 228710-82-5 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrole exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown activity against various bacterial strains. A study highlighted that certain pyrrole-based compounds demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects compared to traditional antibiotics like isoniazid and ciprofloxacin .

Antiviral Potential

The antiviral properties of nitrogen heterocycles, including pyridine derivatives, have been investigated extensively. Compounds similar to this compound have shown efficacy against viruses such as hepatitis C and influenza A. For example, certain derivatives inhibited viral replication through suppression of key enzymes involved in the viral life cycle . The structural modifications in these compounds often enhance their bioactivity and selectivity.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of related compounds in models of neurodegenerative diseases such as Alzheimer's disease (AD). One notable compound from a similar chemical class demonstrated significant inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in AD pathology. This compound exhibited favorable pharmacokinetics and was able to penetrate the blood-brain barrier effectively, suggesting potential therapeutic applications for cognitive impairment associated with AD .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrrole rings can significantly influence the compound's pharmacodynamic and pharmacokinetic properties. For instance, variations in substituents on the nitrogen heterocycles can lead to enhanced potency or selectivity against specific biological targets.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings can modify the compound's reactivity and binding affinity to biological targets.

- Ring Size and Configuration : Alterations in ring size or stereochemistry can lead to variations in biological activity, as seen in related compounds that target similar pathways.

- Inhibition Mechanisms : Compounds exhibiting inhibition of enzymes related to lipid metabolism have shown promise in treating metabolic disorders.

Case Study 1: Antibacterial Efficacy

A series of pyrrole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value of 3.12 μg/mL against Staphylococcus aureus, showcasing the potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models for Alzheimer's disease, a compound structurally related to this compound was administered intraperitoneally at a dose of 10 mg/kg. Results indicated significant improvement in cognitive functions alongside reduced levels of amyloid-beta plaques, highlighting its potential as a neuroprotective agent .

Properties

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMFKVNJIYNWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476400 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228710-82-5 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.